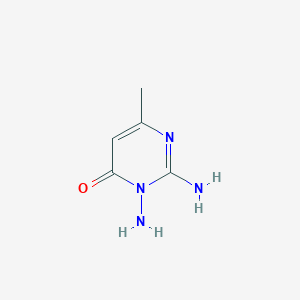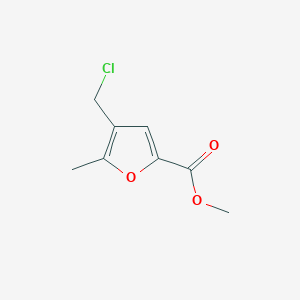
N-(4-Aminophenyl)-4-chlorobenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-Aminophenyl)-4-chlorobenzamide and its derivatives involves multiple steps, including reactions with sulfanilic amide, bromination, and amidation processes. These synthetic routes provide a basis for developing compounds with enhanced pharmacodynamic properties or for further chemical modifications (Zhang Xiao-yong, 2005).
Molecular Structure Analysis
The molecular structure of derivatives of N-(4-Aminophenyl)-4-chlorobenzamide has been characterized using various spectroscopic techniques such as X-ray diffraction, IR, 1H-NMR, and 13C-NMR. These studies reveal the planar geometry and the stabilization of the molecular structure through specific substituent effects (N. Cabezas et al., 1988).
Chemical Reactions and Properties
N-(4-Aminophenyl)-4-chlorobenzamide undergoes various chemical reactions, including photolysis leading to the generation of the 4-aminophenyl cation, which demonstrates unique reactivity patterns in polar media. These reactions are crucial for understanding the compound's behavior in synthetic and biological contexts (B. Guizzardi et al., 2001).
Physical Properties Analysis
The physical properties of N-(4-Aminophenyl)-4-chlorobenzamide derivatives, such as solubility and thermal stability, are significantly influenced by the presence of specific functional groups. These properties are critical for the compound's application in material science and pharmaceutical formulations (J. K. Im & J. Jung, 2000).
Chemical Properties Analysis
The chemical properties of N-(4-Aminophenyl)-4-chlorobenzamide, including its reactivity and interaction with various nucleophiles, are essential for the development of novel chemical entities with potential therapeutic or material applications. These properties are explored through the synthesis of complexes and the examination of their reactivity patterns (G. Mostafa et al., 2023).
Wissenschaftliche Forschungsanwendungen
-
Application in Electronic Components
- Field : Electronics
- Summary : Tetra (4-Aminophenyl) Porphyrin is used to alter the electronic performances of Reduced Graphene Oxide-Based Field Effect Transistors (rGO-FET) .
- Methods : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .
- Results : The p-type doping deduction for the right-shifted ambipolar transfer characteristic curves is evidenced by X-ray photoelectron spectroscopy (XPS) .
-
Application in Conductive Polymers
- Field : Polymer Chemistry
- Summary : Carbazole derivatives have been extensively used for several applications such as light emitting diodes (OLEDs), capacitators or memory devices .
- Methods : The synthetic routes used for the development of carbazole-based polymers have been summarized, reviewing the main synthetic methodologies, namely chemical and electrochemical polymerization .
- Results : The emergence of flexible and wearable electronic devices as a part of the internet of the things could be an important driving force to renew the interest on carbazole-based materials .
-
Application in Synthesis of Novel Polyimides
- Field : Polymer Chemistry
- Summary : 1,2-Diphenyl-N,N′-di-4-aminophenyl-5-amino-benzimidazole and 4-Amino-4′-aminophenyl-4″-1-phenyl-benzimidazolyl-phenyl-aniline, two novel polyimides containing TPA and Benzimidazole derivatives (TPA-BIA-PI and TPA-BIB-PI) were successfully synthesized .
- Methods : These polyimides were synthesized via chemical imidization reaction .
- Results : The results of this synthesis were not provided in the source .
-
Application in Biosensing
- Field : Biosensing
- Summary : Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals have been used for biosensing applications .
- Methods : These microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
- Results : The microcrystals exhibited a significantly enhanced electrochemiluminescence (ECL) signal compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant .
-
Application in Gas Separation
- Field : Gas Separation
- Summary : A novel 4- (4- (1-morpholinyl)phenyl)-2,6-bis (4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized for gas separation .
- Methods : The monomer was synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .
- Results : The synthesized polyimides showed good gas separation performance, especially for the CO2/N2, O2/N2, and He/N2 separations .
-
Application in Electroactive Polymer Films
- Field : Polymer Chemistry
- Summary : Novel diamide- or diimide-cored N-phenylcarbazole dendrons were synthesized from condensation reactions .
- Methods : The dendrons were synthesized from condensation reactions of 3,6-di (carbazol-9-yl)- N - (4-aminophenyl)carbazole (NH2 -3Cz) with aromatic dicarboxylic acids and tetracarboxylic dianhydrides .
- Results : The results of this synthesis were not provided in the source .
-
Application in Electrochemiluminescence for Biosensing
- Field : Biosensing
- Summary : Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals have been used for biosensing applications .
- Methods : These microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
- Results : The microcrystals exhibited a significantly enhanced electrochemiluminescence (ECL) signal compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant .
-
Application in Gas Separation
- Field : Gas Separation
- Summary : A novel 4- (4- (1-morpholinyl)phenyl)-2,6-bis (4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized for gas separation .
- Methods : The monomer was synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .
- Results : The synthesized polyimides showed good gas separation performance, especially for the CO2/N2, O2/N2, and He/N2 separations .
-
Application in Electroactive Polymer Films
- Field : Polymer Chemistry
- Summary : Novel diamide- or diimide-cored N-phenylcarbazole dendrons were synthesized from condensation reactions .
- Methods : The dendrons were synthesized from condensation reactions of 3,6-di (carbazol-9-yl)- N - (4-aminophenyl)carbazole (NH2 -3Cz) with aromatic dicarboxylic acids and tetracarboxylic dianhydrides .
- Results : The results of this synthesis were not provided in the source .
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQNIFSCOEHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359364 | |
| Record name | N-(4-Aminophenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-4-chlorobenzamide | |
CAS RN |
23600-46-6 | |
| Record name | N-(4-Aminophenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)



![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)


![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)


